molecular formula C18H22ClFN4O4 B1667554 Antofloxacin Hydrochloride CAS No. 873888-67-6

Antofloxacin Hydrochloride

Cat. No.: B1667554
CAS No.: 873888-67-6
M. Wt: 412.8 g/mol
InChI Key: OESOQRSLLMARQW-FVGYRXGTSA-N
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Description

Antofloxacin Hydrochloride is a new fluoroquinolone antibiotic developed by Chinese researchers. It is an 8-amino derivative of levofloxacin and exhibits broad-spectrum in vitro activity against both Gram-positive and Gram-negative pathogens . This compound is particularly noted for its potent antibacterial properties and is used to treat various bacterial infections.

Preparation Methods

The preparation of Antofloxacin Hydrochloride involves the reaction of (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amidogen-7-oxo-7H-pyrido[1,2,3-de][1,4]-benzoxazine-6-carboxylic acid with N-methyl piperazine . The reaction is carried out at a lowered temperature to improve efficiency and reduce energy consumption. The process involves heating the reactants to 110-120°C, followed by vacuum decompression distillation to remove pyridine from the reactant mixture. The resulting product is then washed with ethanol and dried to obtain high-purity this compound .

Chemical Reactions Analysis

Antofloxacin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Antofloxacin Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Antofloxacin Hydrochloride exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts the DNA processes, leading to bacterial cell death. This dual inhibition reduces the likelihood of bacterial resistance development .

Properties

IUPAC Name

(2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4.ClH/c1-9-8-27-17-14-11(16(24)10(18(25)26)7-23(9)14)13(20)12(19)15(17)22-5-3-21(2)4-6-22;/h7,9H,3-6,8,20H2,1-2H3,(H,25,26);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESOQRSLLMARQW-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873888-67-6
Record name Antofloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873888676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANTOFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2XRF3Y8JO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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